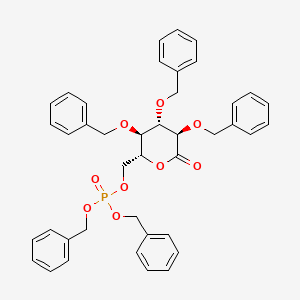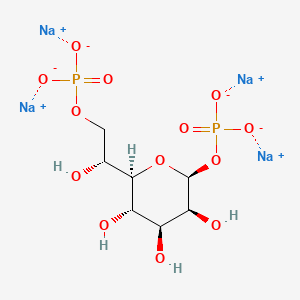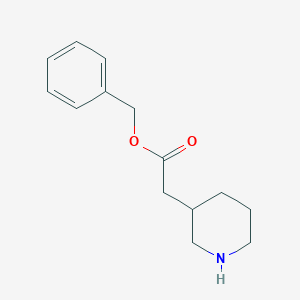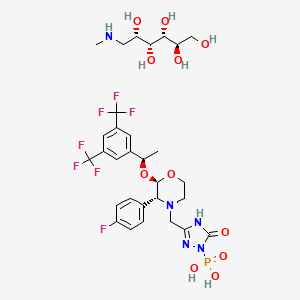
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound that features a tetrahydropyran ring with multiple benzyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often include the use of protecting groups such as benzyl groups to prevent unwanted reactions at specific sites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting groups.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzyloxy groups would yield benzaldehyde or benzoic acid derivatives, while reduction would yield the deprotected tetrahydropyran derivative.
Scientific Research Applications
Chemistry
In chemistry, Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. Its structure makes it a useful probe for investigating biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the phosphate group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its structural features.
Mechanism of Action
The mechanism of action of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with molecular targets through its phosphate group. This group can form strong interactions with enzymes or receptors, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound shares the benzyloxy protecting groups and is used in carbohydrate synthesis.
Phenyl 6-O-benzyl-1-thio-α-D-mannoside: Similar in structure, this compound is also used in the synthesis of complex carbohydrates.
Uniqueness
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is unique due to its combination of a tetrahydropyran ring with multiple benzyloxy groups and a phosphate ester. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C41H41O9P |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
dibenzyl [(2R,3R,4S,5R)-6-oxo-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C41H41O9P/c42-41-40(46-28-34-20-10-3-11-21-34)39(45-27-33-18-8-2-9-19-33)38(44-26-32-16-6-1-7-17-32)37(50-41)31-49-51(43,47-29-35-22-12-4-13-23-35)48-30-36-24-14-5-15-25-36/h1-25,37-40H,26-31H2/t37-,38-,39+,40-/m1/s1 |
InChI Key |
DEELTHOQFSNAIO-OPGJLUCNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)



![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)






![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
